Azd8330
Overview
Description
AZD8330 is a potent, selective, and orally active inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase 2 (MEK2). These kinases are part of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. This compound has shown significant tumor-suppressive activity in various preclinical models of human cancers, including melanoma, pancreatic, colon, lung, and breast cancers .
Mechanism of Action
Target of Action
AZD8330, also known as ARRY-424704 or ARRY-704, is a potent, selective, and orally active MEK inhibitor . The primary target of this compound is the mitogen-activated protein kinase kinase 1 (MEK1) . MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth . Constitutive activation of this pathway has been implicated in many cancers .
Mode of Action
This compound specifically inhibits MEK1, resulting in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation . By blocking the signal transduction pathways implicated in cancer cell proliferation and survival, this compound has shown tumor suppressive activity in multiple preclinical models of human cancer .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . This pathway plays critical roles in cellular proliferation, survival, differentiation, and motility . Inhibition of MEK1 by this compound disrupts this pathway, leading to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation .
Pharmacokinetics
It is known that this compound is orally active, suggesting it has good bioavailability
Result of Action
The inhibition of MEK1 by this compound results in the disruption of growth factor-mediated cell signaling, leading to the inhibition of tumor cell proliferation . This has shown to have tumor suppressive activity in multiple preclinical models of human cancer, including melanoma, pancreatic, colon, lung, and breast cancers .
Biochemical Analysis
Biochemical Properties
AZD8330 specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling . It interacts with MEK1/2, a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth .
Cellular Effects
This compound blocks signal transduction pathways implicated in cancer cell proliferation and survival . It has shown to inhibit growth factor-mediated cell signaling and tumor cell proliferation . The compound this compound has shown tumor suppressive activity in multiple preclinical models of human cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the specific inhibition of mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), which results in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation . MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth .
Temporal Effects in Laboratory Settings
In a Calu-6 rat xenograft pharmacokinetic/pharmacodynamic (PK/PD) model, a single, 1.25 mg/kg oral dose of this compound inhibits ERK phosphorylation by > 90% for between 4 and 8 hours .
Dosage Effects in Animal Models
In animal models, doses as low as 0.4 mg/kg once daily are sufficient for > 80% tumor growth inhibition in the Calu-6 nude rat xenograft model .
Metabolic Pathways
The metabolic pathways of this compound involve the RAS/RAF/MEK/ERK signaling pathway . This pathway is a key regulator of cell growth, and constitutive activation of this pathway has been implicated in many cancers .
Subcellular Localization
Given its role as a MEK inhibitor, it is likely to be found in the cytoplasm where the MEK/ERK signaling pathway is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
AZD8330 is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of functional groups that confer its inhibitory activity. The key steps include:
- Formation of the core structure, which is a 6-oxo-1,6-dihydropyridazine.
- Introduction of functional groups through various chemical reactions, including nucleophilic substitution and coupling reactions.
- Purification and characterization of the final product to ensure its purity and potency .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process is carried out in large reactors under controlled conditions to ensure consistency and quality. The final product is subjected to rigorous quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
AZD8330 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
AZD8330 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK/ERK pathway and its role in cell signaling.
Biology: Employed in research to understand the molecular mechanisms of cancer and other diseases.
Medicine: Investigated as a potential therapeutic agent for various cancers due to its ability to inhibit MEK1 and MEK2.
Industry: Utilized in the development of new drugs targeting the MAPK/ERK pathway
Comparison with Similar Compounds
AZD8330 is part of a class of compounds known as MEK inhibitors. Similar compounds include:
Trametinib: Another MEK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Cobimetinib: A MEK inhibitor used in combination with other drugs for cancer treatment.
Selumetinib: A MEK inhibitor with applications in treating neurofibromatosis type 1 and other cancers
Uniqueness
This compound is unique due to its high selectivity and potency as a MEK1/2 inhibitor. It has shown superior drug-like properties, including high permeability, low predicted hepatic clearance, and long plasma half-life in preclinical studies. These properties contribute to its impressive efficacy at low doses in rodent models of cancer .
Properties
IUPAC Name |
2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVIPRMPFNTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FIN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235986 | |
Record name | AZD-8330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AZD8330 specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers. | |
Record name | AZD-8330 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
869357-68-6 | |
Record name | AZD-8330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869357686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8330 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-8330 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-fluoro-4-iodophenyl)amino]-1,6-dihydro-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-3-pyridinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-8330 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4990BOZ66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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